REACTION_SMILES
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[CH2:27]1[CH2:28][NH:29][CH2:30]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O:7][CH2:12][CH:13]2[O:14][c:15]3[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]3[CH2:21][CH2:22]2)(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH2:12]([CH:13]1[O:14][c:15]2[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]2[CH2:21][CH2:22]1)[N:29]1[CH2:28][CH2:27][CH2:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNC1
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Name
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Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc2c(c1)OC(CN1CCC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |